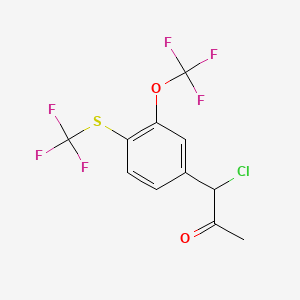![molecular formula C17H15N3O4S B14034279 (2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE is a complex organic compound with a unique structure that includes benzylamino, oxo, tosyloxy, and cyanide functional groups
Méthodes De Préparation
The synthesis of (E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of Benzylamino Intermediate: This step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.
Oxidation: The benzylamino intermediate is then oxidized to introduce the oxo group.
Tosyloxy Group Introduction:
Cyanide Addition: Finally, the cyanide group is introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
(E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tosyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The cyanide group can undergo hydrolysis to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target molecules, while the oxo and cyanide groups can participate in various chemical reactions. The tosyloxy group can be substituted with other functional groups, allowing the compound to modify its target molecules’ structure and function.
Comparaison Avec Des Composés Similaires
Similar compounds to (E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE include:
Benzylamine Derivatives: Compounds with similar benzylamino groups but different functional groups.
Oxo Compounds: Compounds with oxo groups but different substituents.
Tosyloxy Compounds: Compounds with tosyloxy groups but different core structures.
Cyanide Compounds: Compounds with cyanide groups but different additional functional groups.
Propriétés
Formule moléculaire |
C17H15N3O4S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
[(Z)-[2-(benzylamino)-1-cyano-2-oxoethylidene]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H15N3O4S/c1-13-7-9-15(10-8-13)25(22,23)24-20-16(11-18)17(21)19-12-14-5-3-2-4-6-14/h2-10H,12H2,1H3,(H,19,21)/b20-16- |
Clé InChI |
FTAQGMVKKJUCSQ-SILNSSARSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C#N)\C(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


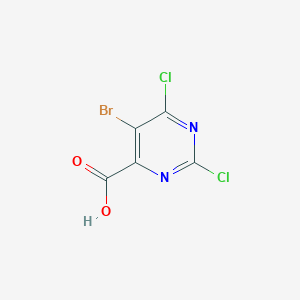
![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)


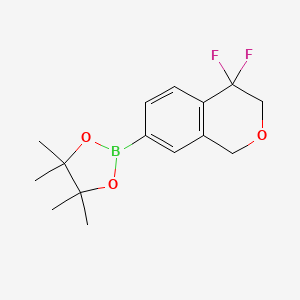

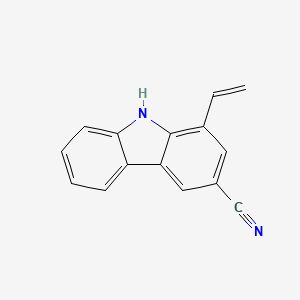
![Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B14034236.png)
![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)
![(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester](/img/structure/B14034244.png)
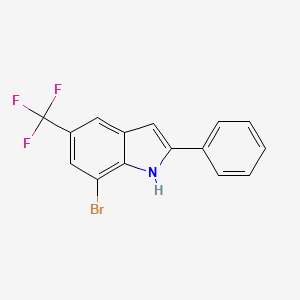
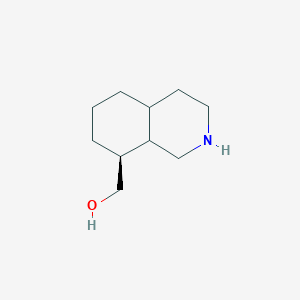
![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)
